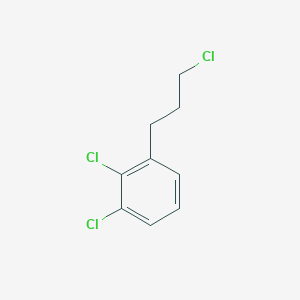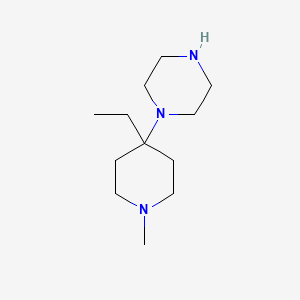
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- typically involves the reaction of piperazine with 4-ethyl-1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used as a reagent and building block in various synthetic applications. It serves as an intermediate in the synthesis of more complex molecules and as a catalyst in condensation reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. It has been investigated for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .
Vergleich Mit ähnlichen Verbindungen
- Piperazine, 1-ethyl-4-(1-methyl-4-piperidinyl)-
- 1-Methyl-4-piperazinopiperidine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique reactivity and potential therapeutic applications make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H25N3 |
|---|---|
Molekulargewicht |
211.35 g/mol |
IUPAC-Name |
1-(4-ethyl-1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-12(4-8-14(2)9-5-12)15-10-6-13-7-11-15/h13H,3-11H2,1-2H3 |
InChI-Schlüssel |
DZQVYTWHRDCJJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)C)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


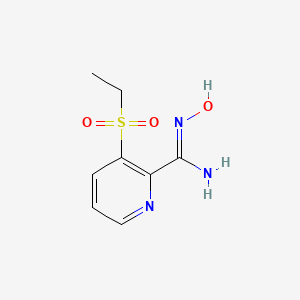
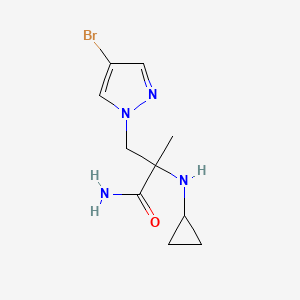
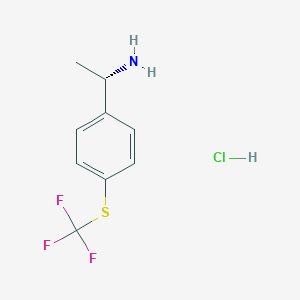
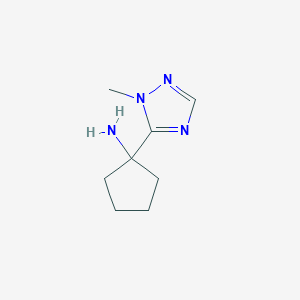
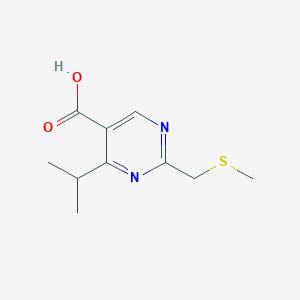
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
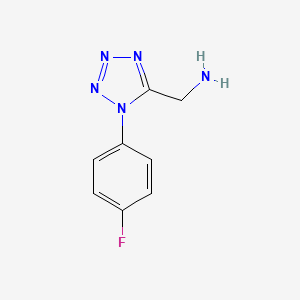
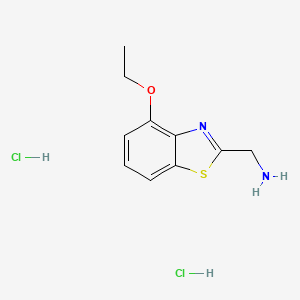


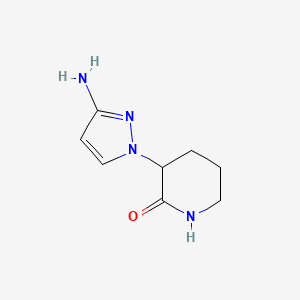
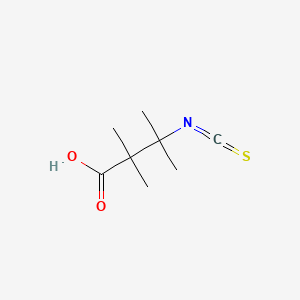
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
